B1163430 Primary COX and LOX LC-MS Mixture

Primary COX and LOX LC-MS Mixture

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Description

Overview of Polyunsaturated Fatty Acid Metabolism and Bioactive Lipid Mediator Generation

Bioactive lipid mediators are signaling molecules derived from the metabolic processing of fatty acids. nih.gov At the heart of their production are polyunsaturated fatty acids (PUFAs), which are fatty acids containing more than one double bond in their backbone. wikipedia.orgnih.gov These PUFAs are essential components of cellular membranes and are released when required through the action of enzymes like phospholipase A2. mdpi.comyoutube.comnih.gov Once liberated, these free PUFAs serve as the primary substrates for the generation of a diverse family of oxygenated metabolites known as oxylipins. nih.govmdpi.comepa.gov

The specific type of PUFA precursor determines the resulting class of lipid mediators. Key PUFAs in these pathways include the omega-6 fatty acid arachidonic acid (AA) and the omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). wikipedia.orgcreative-proteomics.com The metabolism of these precursors gives rise to hundreds of distinct oxylipin species, each with potentially unique biological activities. nih.gov

Enzymatic Pathways in Lipid Mediator Biosynthesis: Cyclooxygenase (COX), Lipoxygenase (LOX), and Cytochrome P450 (CYP450)

The conversion of PUFAs into bioactive lipid mediators is primarily carried out by three major enzymatic pathways:

Cyclooxygenase (COX) Pathway: The COX enzymes, which exist as two main isoforms, COX-1 and COX-2, are key to the formation of prostanoids. cvphysiology.comnih.govoup.com This class of mediators includes prostaglandins (B1171923), thromboxanes, and prostacyclins. wikipedia.orgyoutube.com The COX pathway initiates the conversion of arachidonic acid into the unstable intermediate prostaglandin (B15479496) H2 (PGH2), which is then further metabolized by specific synthases into various biologically active prostaglandins (e.g., PGE2, PGD2) and thromboxane (B8750289) A2 (TXA2). youtube.comnih.govyoutube.com

Lipoxygenase (LOX) Pathway: The LOX enzymes catalyze the insertion of oxygen into PUFAs to produce hydroperoxyeicosatetraenoic acids (HPETEs), which are then converted to hydroxyeicosatetraenoic acids (HETEs) and leukotrienes. cvphysiology.comoup.comdergipark.org.tr This pathway is responsible for generating important inflammatory mediators like leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4). youtube.comyoutube.com The LOX pathway also produces lipoxins, which are involved in the resolution of inflammation. oup.com

Cytochrome P450 (CYP450) Pathway: The CYP450 monooxygenases represent a third major route for PUFA metabolism. mdpi.comnih.gov This pathway generates a range of products, including various HETEs and epoxyeicosatrienoic acids (EETs). nih.govelsevierpure.com The metabolites from the CYP450 pathway are involved in regulating vascular tone and inflammation. mdpi.comnih.gov

Significance of Eicosanoids and Specialized Pro-Resolving Mediators (SPMs) in Biological Regulation

The lipid mediators generated through the COX, LOX, and CYP450 pathways play pivotal roles in health and disease. They are broadly categorized based on their functions:

Eicosanoids , which are derived from 20-carbon PUFAs like arachidonic acid, are potent signaling molecules that often act locally. wikipedia.orgyoutube.com They are central to the inflammatory process. nih.gov Prostaglandins, for instance, can contribute to the classic signs of inflammation, such as vasodilation and pain, while leukotrienes are powerful chemoattractants for immune cells. nih.govyoutube.comyoutube.com Thromboxanes are known for their role in platelet aggregation and vasoconstriction. youtube.comnih.gov The balance between different eicosanoids is critical for maintaining homeostasis. oup.com

In contrast to the pro-inflammatory eicosanoids, Specialized Pro-Resolving Mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation, a process once thought to be passive. elevatedhealthcare.cabodybio.com SPMs are primarily derived from omega-3 fatty acids like EPA and DHA and include families of compounds such as resolvins, protectins, and maresins. creative-proteomics.comnih.govnih.gov These molecules work to limit the influx of inflammatory cells, promote the clearance of cellular debris by macrophages, and stimulate tissue repair, thereby facilitating a return to homeostasis. elevatedhealthcare.canih.govnih.gov The discovery of SPMs has highlighted that the resolution of inflammation is an active, highly regulated process. wikipedia.org

Rationale for Comprehensive Analytical Profiling of COX and LOX Metabolites

Given the vast number and diverse biological activities of COX and LOX metabolites, a comprehensive analysis is essential for understanding their roles in various physiological and pathological states. These lipid mediators are often present at very low concentrations in biological samples and have short half-lives, making their detection and quantification challenging. nih.gov

The development of sensitive analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in advancing the field of lipidomics. nih.govspringernature.com LC-MS/MS provides the necessary sensitivity and specificity to profile a wide array of eicosanoids and SPMs simultaneously. nih.govspringernature.comnih.gov This detailed profiling, often referred to as lipid mediator metabolomics, allows researchers to:

Identify biomarkers for various diseases. nih.gov

Understand the mechanisms underlying inflammatory conditions. nih.gov

Investigate the effects of diet and therapeutic interventions on lipid mediator pathways. nih.govuni-hannover.de

The use of standardized mixtures, such as a "Primary COX and LOX LC-MS Mixture," is critical for this work, as it provides the reference standards needed for accurate identification and quantification of these important signaling molecules. springernature.comqmul.ac.uk

Mentioned Compounds

Properties

Origin of Product

United States

The Primary Cox and Lox Lc Ms Mixture: a Reference Standard for Advanced Metabolomics

Formulation and Compositional Principles of the Analytical Standard Mixture

The Primary COX and LOX LC-MS Mixture is a carefully crafted solution containing a selection of eicosanoids that are primary products of arachidonic acid metabolism via the COX and LOX pathways. caymanchem.combioscience.co.uk These lipid mediators are pivotal in a myriad of physiological and pathological processes, including inflammation and cellular signaling. koreamed.orgnih.gov The mixture is typically supplied in an amber ampule with the headspace purged with argon to prevent the oxidation of the sensitive lipid components. caymanchem.com

The formulation principle is centered on providing a representative collection of analytes that are frequently studied in eicosanoid research. This allows for the simultaneous assessment of multiple compounds in a single analytical run. caymanchem.com The standard is formulated as a solution in ethanol, with each compound present at a specified concentration, commonly 1 µg/ml. bioscience.co.uk The high purity of each compound, typically ≥97%, ensures the accuracy of the standard. bioscience.co.uk

A key characteristic of this mixture is the inclusion of isobaric analytes, which are molecules that have the same nominal mass but different structures. caymanchem.com This intentional inclusion is critical for developing and testing the chromatographic separation power of an LC-MS method. The ability to resolve these closely related compounds is a hallmark of a robust analytical method. nih.gov

Table 1: Illustrative Composition of a this compound

Compound NameAbbreviationPathway
Prostaglandin (B15479496) E2PGE2COX
Prostaglandin D2PGD2COX
Prostaglandin F2αPGF2αCOX
Thromboxane (B8750289) B2TXB2COX
5-Hydroxyeicosatetraenoic acid5-HETELOX
12-Hydroxyeicosatetraenoic acid12-HETELOX
15-Hydroxyeicosatetraenoic acid15-HETELOX
Leukotriene B4LTB4LOX

This table is for illustrative purposes and the exact composition may vary by manufacturer.

Utility in Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development and Optimization

The development of a reliable LC-MS method for eicosanoid analysis is a challenging endeavor due to the structural similarity and wide range of concentrations of these analytes in biological samples. nih.gov The this compound serves as an invaluable tool in this process.

Chromatographic Separation: The mixture allows for the optimization of the liquid chromatography parameters to achieve the necessary separation of structurally similar and isobaric compounds. nih.gov Researchers can test different column chemistries (e.g., C18, phenyl-hexyl), mobile phase compositions, and gradient elution profiles to maximize resolution. nih.govnih.gov For instance, the separation of the isobaric prostaglandins (B1171923) PGE2 and PGD2 is a common benchmark for method performance. nih.gov

Mass Spectrometry Detection: The standard mixture is used to optimize the mass spectrometer settings for each analyte. This includes tuning parameters such as collision energy and declustering potential to achieve the highest sensitivity and specificity for each compound. lipidmaps.org By using the mixture, researchers can develop and refine Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) transitions for each analyte, which is the gold standard for quantification in targeted metabolomics. nih.govresearchgate.net

The ability to directly inject a known mixture of standards simplifies the method development process, allowing for systematic adjustments and immediate feedback on their impact on analyte detection and separation. caymanchem.com The solution can also be serially diluted to prepare calibrators and quality control standards, which are essential for quantitative analysis. caymanchem.com

Application in System Suitability Testing and Quality Control Procedures for Eicosanoid Analysis

Ensuring the consistent and reliable performance of an analytical system is critical for generating high-quality data in eicosanoid research. The this compound plays a central role in establishing and maintaining system suitability and quality control. caymanchem.com

System Suitability Testing: Before analyzing biological samples, a system suitability test is performed to verify that the LC-MS system is operating within predefined specifications. The mixture is injected to assess key performance characteristics such as:

Chromatographic Resolution: The ability to separate critical pairs of isobaric compounds.

Peak Shape and Tailing: Ensuring symmetrical and efficient peaks for accurate integration.

Retention Time Stability: Verifying the reproducibility of the chromatography.

Signal Intensity and Sensitivity: Confirming the mass spectrometer's response is adequate. epa.gov

Quality Control: During the analysis of a batch of samples, quality control (QC) samples, prepared from the standard mixture, are interspersed throughout the run. frontiersin.org The analysis of these QC samples allows for the monitoring of the system's performance over time. Any significant deviation in the measured concentrations of the analytes in the QC samples can indicate a problem with the system, such as a loss of column performance or a drift in the mass spectrometer's sensitivity. epa.gov This real-time monitoring ensures the integrity of the data generated for the unknown biological samples. frontiersin.org The use of a comprehensive mixture like the Primary COX and LOX standard provides a robust assessment of the analytical system's performance across a range of relevant analytes. nih.govcaymanchem.com

Advanced Liquid Chromatography Mass Spectrometry Methodologies for Primary Cox and Lox Metabolite Analysis

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is paramount to reduce matrix interference, concentrate the analytes of interest, and prevent the artificial formation or degradation of eicosanoids, ensuring reliable and reproducible quantification. nih.govcaymanchem.com Strategies typically involve a combination of lipid extraction, the use of internal standards, and sample cleanup.

The choice of extraction method depends heavily on the biological matrix being analyzed. The primary goal is to efficiently isolate lipids while removing interfering substances like proteins and salts. nih.gov Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov

Biofluids (Plasma, Serum, Urine): These samples are protein-rich. A preliminary protein precipitation (PPT) step, often using cold organic solvents like methanol (B129727) or acetonitrile, is frequently employed. mdpi.com However, for the very low concentrations of eicosanoids typically found in these fluids, PPT alone may be insufficient. mdpi.com Therefore, SPE is the most widely used technique for biofluids, prized for its high extraction yields (often above 90%), selectivity, and ability to minimize ion suppression in the mass spectrometer. nih.gov

Tissues: Solid tissues require homogenization prior to extraction, a step that can itself activate the synthesis of eicosanoids. mdpi.com To prevent this ex vivo formation, inhibitors such as indomethacin (B1671933) (a COX inhibitor) and antioxidants like butylated hydroxytoluene (BHT) are often added during homogenization. nih.govcaymanchem.com The classic Bligh and Dyer or Folch LLE methods, which use a chloroform/methanol solvent system, are commonly used for tissue lipid extraction. mdpi.comneurolipidomics.com After homogenization, the lipids partition into the organic layer, which is then separated and concentrated. neurolipidomics.com

Cell Cultures: For analyzing intracellular metabolites, adherent cells can be scraped directly into cold methanol, which simultaneously halts enzymatic activity and lyses the cells. lipidmaps.org For secreted metabolites, the cell culture supernatant can often be analyzed with less extensive purification compared to plasma or tissue extracts. caymanchem.com SPE is a common method for extracting eicosanoids from both cell lysates and culture media. lipidmaps.org

Regardless of the sample type, it is crucial to keep samples on ice whenever possible and to process them quickly to minimize degradation and artificial oxidation of the target analytes. caymanchem.comcreative-proteomics.com

The use of internal standards (IS) is essential for achieving accurate and precise absolute quantification of COX and LOX metabolites. nih.gov Stable isotope-labeled standards, typically deuterated analogs of the analytes (e.g., d4-PGE₂, d8-5(S)-HETE), are considered the gold standard for the isotope dilution mass spectrometry method. nih.govmdpi.comisolife.nl

These standards are added to the sample at the very beginning of the preparation process. creative-proteomics.com Because they are chemically identical to the endogenous analytes but have a different mass, they co-elute chromatographically but are distinguished by the mass spectrometer. Their key functions are:

Correction for Analyte Loss: They account for any loss of the target analyte during the multiple steps of extraction, cleanup, and concentration. isolife.nl

Compensation for Matrix Effects: They correct for variations in ionization efficiency (ion suppression or enhancement) caused by co-eluting matrix components. nih.gov

Method Validation: They are critical for validating the analytical method's accuracy, precision, and recovery. nih.gov

The response ratio of the endogenous analyte to its corresponding internal standard is used to construct a calibration curve for quantification. lipidmaps.org For comprehensive profiling studies, a panel of multiple deuterated internal standards is often required to cover the different classes of eicosanoids being analyzed. mdpi.comlipidmaps.org

Table 1: Commonly Used Deuterated Internal Standards for Eicosanoid Analysis

Internal Standard Corresponding Analyte Class Reference
d₄-Prostaglandin E₂ (d₄-PGE₂) Prostaglandins (B1171923) mdpi.com
d₄-Prostaglandin D₂ (d₄-PGD₂) Prostaglandins mdpi.com
d₄-Leukotriene B₄ (d₄-LTB₄) Leukotrienes mdpi.com
d₈-5-Hydroxyeicosatetraenoic Acid (d₈-5-HETE) HETEs mdpi.com
d₈-12-Hydroxyeicosatetraenoic Acid (d₈-12-HETE) HETEs mdpi.com
d₁₁-14,15-Epoxyeicosatrienoic Acid (d₁₁-14,15-EET) EETs mdpi.com

This table is interactive. Sort by column by clicking the header.

Following initial extraction, further cleanup is often necessary to remove residual impurities that can interfere with LC-MS analysis. Solid-phase extraction (SPE) is the predominant technique for both cleanup and concentration. nih.govlipidmaps.org

The most common approach utilizes reversed-phase SPE cartridges, such as those packed with C18 or polymeric materials (e.g., Strata-X). lipidmaps.orglipidmaps.orgarborassays.com A typical SPE workflow is optimized as follows:

Conditioning: The cartridge is first activated with an organic solvent like methanol, followed by equilibration with water or an aqueous buffer. lipidmaps.orgarborassays.com

Sample Loading: The acidified sample extract is loaded onto the cartridge, where the hydrophobic lipid metabolites bind to the stationary phase. arborassays.com

Washing: The cartridge is washed with a weak aqueous-organic solvent mixture (e.g., 10-15% methanol in water) to elute highly polar, interfering compounds while the analytes of interest are retained. lipidmaps.orglipidmaps.orgarborassays.com

Elution: The purified COX and LOX metabolites are eluted from the cartridge using a strong organic solvent, such as 100% methanol or ethyl acetate. lipidmaps.orgarborassays.com

The final eluate is then typically evaporated to dryness under a stream of nitrogen or in a centrifugal vacuum concentrator. lipidmaps.orglipidmaps.org The dried residue is reconstituted in a small, precise volume of the initial mobile phase solvent. This step effectively concentrates the analytes, significantly improving detection sensitivity. lipidmaps.orglipidmaps.org

Chromatographic Separation Techniques

The complexity of the eicosanoid profile, with its large number of isobaric (same mass) and isomeric (same chemical formula, different structure) species, necessitates high-efficiency chromatographic separation prior to mass spectrometric detection. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) has largely replaced conventional HPLC for eicosanoid analysis due to its superior performance. researchgate.net UHPLC systems utilize columns packed with sub-2 µm particles, which provides several key advantages:

Enhanced Resolution: The smaller particle size leads to significantly higher separation efficiency, enabling the baseline resolution of closely related isomers that would co-elute in a standard HPLC system. lipidmaps.orgmdpi.com This is critical for accurately quantifying individual metabolites within the COX and LOX pathways. nih.gov

Increased Sensitivity: UHPLC produces sharper, narrower chromatographic peaks. This increased peak height relative to the baseline noise results in improved sensitivity and lower limits of detection. lipidmaps.org

Faster Analysis Times: The high efficiency of UHPLC columns allows for the use of higher flow rates without sacrificing resolution, dramatically reducing analytical run times. nih.gov For instance, methods have been developed to quantify over 100 eicosanoids in under 7 minutes. nih.gov This high-throughput capability is invaluable for clinical and large-scale lipidomic studies.

Many metabolites produced by COX and LOX enzymes are chiral, meaning they exist as enantiomers (non-superimposable mirror images). aocs.orgnih.gov These stereoisomers can have distinct biological activities. Furthermore, while enzymatic pathways produce metabolites in a stereospecific manner, non-enzymatic pathways (e.g., free radical-mediated oxidation) result in racemic mixtures (equal amounts of both enantiomers). nih.gov Therefore, separating these enantiomers is crucial for understanding their biological origins and functions.

Chiral chromatography is the primary method for this separation. chromatographyonline.com This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute separately. ntu.edu.sg

Chiral Stationary Phases: For eicosanoid analysis, columns with CSPs based on derivatized polysaccharides, such as amylose (B160209) or cellulose, are widely used. lipidmaps.orgnih.gov The Chiralpak® series of columns (e.g., Chiralpak AD-H) is frequently cited for achieving baseline resolution of hydroxy and hydroperoxy fatty acid enantiomers. lipidmaps.orgnih.govnih.gov

Methodology: The separation can be performed using either normal-phase (e.g., hexane/ethanol mobile phase) or reversed-phase chromatography, depending on the specific CSP and target analytes. lipidmaps.orgnih.gov The resolved enantiomers are then detected by the mass spectrometer, allowing for the quantification of each specific stereoisomer. nih.gov This level of detail provides invaluable insight into the specific enzymatic pathways that are active under different physiological or pathological conditions.

Table 2: List of Compound Names

Compound Name Abbreviation
Prostaglandin (B15479496) E₂ PGE₂
Prostaglandin D₂ PGD₂
Leukotriene B₄ LTB₄
5-Hydroxyeicosatetraenoic Acid 5-HETE
12-Hydroxyeicosatetraenoic Acid 12-HETE
14,15-Epoxyeicosatrienoic Acid 14,15-EET
Arachidonic Acid AA
Thromboxane (B8750289) A₂ TXA₂
Thromboxane B₂ TXB₂
Prostaglandin F₂α PGF₂α
Lipoxin A₄ LXA₄
Butylated hydroxytoluene BHT
Diethylenetriaminepentaacetic acid DTPA
Ethylenediaminetetraacetic acid EDTA
Acetonitrile ACN
Methanol MeOH
Ethanol EtOH
Isopropanol IPA
Hexane ---
Ethyl acetate EA

This table is interactive. Sort by column by clicking the header.

Mass Spectrometric Detection and Quantification

Triple Quadrupole (QqQ) Mass Spectrometry: Targeted Multiple Reaction Monitoring (MRM) and MRM3 Approaches

Triple quadrupole (QqQ) mass spectrometry is a powerful tool for the targeted quantification of primary COX and LOX metabolites due to its high sensitivity and selectivity. nih.govnih.govspectroscopyonline.com The most common acquisition mode for this purpose is Multiple Reaction Monitoring (MRM).

In an MRM experiment, the first quadrupole (Q1) is set to select a specific precursor ion (the parent molecule's mass-to-charge ratio, m/z). This precursor ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is then set to select a specific product ion (a fragment of the parent molecule). The combination of a specific precursor ion and product ion is known as an MRM transition. By monitoring multiple MRM transitions simultaneously, it is possible to quantify a large number of analytes in a single chromatographic run. nih.govnih.govmdpi.com

Dynamic MRM (dMRM) is an advancement where the instrument only monitors for a specific MRM transition when the corresponding analyte is expected to elute from the LC column. nih.gov This approach allows for the analysis of a larger number of compounds without compromising the sensitivity of the measurement. nih.gov

MRM3 for Enhanced Selectivity

While MRM is highly selective, interferences from the sample matrix can still occur. In such cases, a more advanced technique called MRM3 (or MS/MS/MS) can be employed. In MRM3, the product ion selected in Q3 is further fragmented in an additional collision step, and a secondary product ion is monitored. This additional fragmentation step significantly increases the selectivity of the analysis, helping to overcome matrix interferences. nih.gov However, there is often a trade-off, as MRM3 can be less sensitive than conventional MRM. nih.gov

The following table provides an example of MRM transitions used for the analysis of selected eicosanoids:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Prostaglandin E2 (PGE2)351.2271.2
15d-Prostaglandin J2 (15d-PGJ2)315.2271.2
5-Hydroxyeicosatetraenoic acid (5-HETE)319.2115.1
This table presents a selection of MRM transitions and is not exhaustive. The specific transitions and collision energies are optimized for each analyte and instrument.

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Profiling and Unknown Identification

High-resolution mass spectrometry (HRMS) offers a powerful alternative to targeted approaches for the analysis of COX and LOX metabolites. nih.gov Unlike triple quadrupole instruments that operate at nominal mass resolution, HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide high mass accuracy and resolution. This enables the differentiation of molecules with very similar masses (isobars) and the determination of elemental compositions for unknown compounds. nih.govresearchgate.net

HRMS is particularly valuable for:

Comprehensive Profiling: HRMS allows for the untargeted acquisition of all ions within a specified mass range, providing a comprehensive snapshot of the oxylipin profile in a sample. researchgate.net This is in contrast to targeted methods like MRM, which only monitor for predefined compounds.

Unknown Identification: The high mass accuracy of HRMS facilitates the determination of the elemental formula of an unknown peak. researchgate.net By combining this information with fragmentation data (MS/MS), retention time, and database searching, it is possible to tentatively identify novel or unexpected metabolites. researchgate.net

Retrospective Analysis: Since full scan data is acquired, it is possible to retrospectively mine the data for the presence of compounds that were not initially targeted.

A study comparing HRMS to low-resolution MS for oxylipin analysis highlighted the superior accuracy of HRMS for molecular characterization. nih.gov While low-resolution methods may offer high sensitivity, HRMS provides greater confidence in compound identification. nih.gov For example, an LC-HRMS method was developed for the direct analysis of oxylipins bound to phospholipids, identifying 422 individual species in human serum and cells. researchgate.net

Ionization Techniques: Electrospray Ionization (ESI) and Atmospheric-Pressure Chemical Ionization (APCI)

The choice of ionization technique is crucial for the successful analysis of primary COX and LOX metabolites by LC-MS. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the two most commonly used methods for this class of compounds.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like eicosanoids. researchgate.netasms.org In ESI, a high voltage is applied to a liquid stream, generating an aerosol of charged droplets. As the solvent evaporates from these droplets, the charge density increases, eventually leading to the formation of gas-phase ions. asms.org

For the analysis of oxylipins, ESI is typically performed in negative ion mode, as these compounds readily form [M-H]⁻ ions due to the presence of a carboxylic acid group. waters.comnih.gov The optimization of ESI source parameters, such as capillary voltage, source temperature, and gas flow rates, is essential to maximize the ionization efficiency for each analyte. acs.orgnih.gov

Atmospheric-Pressure Chemical Ionization (APCI)

APCI is another ionization technique that can be used for the analysis of eicosanoids. researchgate.netscispace.com In APCI, the LC eluent is vaporized in a heated nebulizer, and the resulting gas-phase solvent molecules are ionized by a corona discharge. These solvent ions then react with the analyte molecules through a series of gas-phase chemical reactions, leading to the ionization of the analyte. aocs.org

APCI is generally more suitable for less polar and more volatile compounds compared to ESI. researchgate.net It can be a valuable alternative or complementary technique to ESI for certain oxylipins. For example, APCI has been used in combination with chiral chromatography for the analysis of eicosanoid isomers. lipidmaps.org

The following table summarizes the key features of ESI and APCI for oxylipin analysis:

FeatureElectrospray Ionization (ESI)Atmospheric-Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in an electric field. asms.orgGas-phase chemical ionization initiated by a corona discharge. aocs.org
Analyte Suitability Polar, thermally labile compounds. researchgate.netLess polar, more volatile compounds. researchgate.net
Common Ionization Mode Negative ion mode ([M-H]⁻). waters.comnih.govNegative ion mode. lipidmaps.org
Key Parameters Capillary voltage, source temperature, gas flows. acs.orgnih.govCorona discharge current, vaporizer temperature. scispace.com

Integration of Ion Mobility-Mass Spectrometry (IM-MS) for Orthogonal Separation

Ion mobility-mass spectrometry (IM-MS) is an emerging analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion. nih.govchromatographyonline.com This gas-phase separation, which occurs on a millisecond timescale, is orthogonal to both liquid chromatography and mass spectrometry, offering significant advantages for the analysis of complex mixtures like primary COX and LOX metabolites. nih.govresearchgate.net

Principles of Ion Mobility Spectrometry

In IM-MS, ions are introduced into a drift tube filled with a buffer gas and subjected to a weak electric field. nih.gov The ions travel through the drift tube at a velocity that is dependent on their ion mobility, which is related to their collision cross-section (CCS). Ions with a smaller CCS will experience fewer collisions with the buffer gas and will therefore travel faster than ions with a larger CCS. This allows for the separation of isomers that have the same mass-to-charge ratio but different three-dimensional structures. nih.govnih.gov

Applications in Oxylipin Analysis

The integration of IM-MS into LC-MS workflows for oxylipin analysis offers several key benefits:

Enhanced Isomer Separation: IM-MS can separate isomeric and even isobaric oxylipins that are not resolved by chromatography alone. nih.govnih.gov This is particularly important for distinguishing between biologically distinct isomers, such as prostaglandin E2 and prostaglandin D2.

Structural Characterization: The CCS value obtained from an IM-MS experiment is a physicochemical property of the ion that can be used to aid in its identification and structural characterization. nih.gov

Reduced Spectral Complexity: By separating ions in the gas phase, IM-MS can simplify complex mass spectra, making it easier to identify and quantify individual components. nih.gov

Different types of ion mobility devices exist, including drift-tube ion mobility spectrometry (DTIMS) and trapped ion mobility spectrometry (TIMS), each with its own characteristics and resolving power. nih.govmdpi.com The combination of charge-switch derivatization with LC-IM-QTOF-MS has been shown to be a powerful approach for both targeted and non-targeted oxylipin analysis. nih.gov

Data Processing, Analysis, and Bioinformatic Approaches in Oxylipin Profiling

The analysis of large and complex datasets generated by LC-MS-based oxylipin profiling requires sophisticated data processing and bioinformatic tools. aalto.fiuu.nl These tools are essential for tasks ranging from peak detection and integration to statistical analysis and biological interpretation.

Data Processing Software

Several software packages are available for processing raw LC-MS data. These can be vendor-specific software that comes with the mass spectrometer or open-source platforms. Key functionalities of these software include:

Peak Picking and Integration: Algorithms are used to detect chromatographic peaks and calculate their areas, which are proportional to the analyte concentration.

Retention Time Alignment: This corrects for small variations in retention time between different samples.

Quantification: For targeted analyses, calibration curves are constructed using internal standards to determine the absolute or relative concentrations of the analytes. lipidmaps.org

Compound Identification: In untargeted studies, identification is based on accurate mass, fragmentation patterns, and retention time, often by searching against spectral libraries and databases like LIPID MAPS. aalto.fi

Some examples of software used in lipidomics data processing include Lipid Data Analyzer (LDA), Lipostar, LipidMatch Flow, LPPtiger 2, MS-DIAL 4, and MZmine 3. acs.org For targeted MRM data, software like Skyline and XCMS-MRM can be utilized for automated peak integration and quantification. nih.gov

Statistical and Bioinformatic Analysis

Once the data has been processed and a feature table (a matrix of peak intensities for each analyte in each sample) has been generated, various statistical and bioinformatic methods can be applied to extract meaningful biological information. nih.gov

Univariate Analysis: Simple statistical tests (e.g., t-tests, ANOVA) can be used to identify individual oxylipins that are significantly different between experimental groups.

Clustering Analysis: Hierarchical clustering can be used to group samples with similar oxylipin profiles or to group oxylipins with similar abundance patterns across samples. nih.gov

Pathway and Enrichment Analysis: To understand the biological context of the observed changes in oxylipin levels, pathway analysis tools can be used. uu.nl These tools map the identified lipids to known metabolic pathways (e.g., the arachidonic acid cascade) to identify pathways that are significantly altered in a given condition.

The integration of these data processing and bioinformatic approaches is crucial for transforming the large datasets generated in oxylipin profiling into valuable biological insights.

Chromatographic and Mass Spectral Data Alignment and Deconvolution

The analysis of primary cyclooxygenase (COX) and lipoxygenase (LOX) metabolites by liquid chromatography-mass spectrometry (LC-MS) generates vast and complex datasets. Raw data from multiple LC-MS runs are subject to variations in retention time and mass accuracy, necessitating sophisticated computational processing before meaningful biological interpretation can be achieved. The primary goals of this initial data processing are to align corresponding metabolic features across different samples and to deconvolve the mass spectra to isolate individual components.

Chromatographic Alignment:

Retention time (RT) variation is a common issue in LC-MS experiments, arising from fluctuations in column temperature, solvent gradient, and column degradation over time. researchgate.net To compare metabolic profiles across multiple samples, it is crucial to correct these RT shifts through a process called chromatographic alignment. Various algorithms have been developed for this purpose, ranging from simple linear corrections to more complex non-linear warping methods. Tools like XCMS and MetAlign utilize algorithms that warp the retention time axis of each chromatogram to match a reference chromatogram, ensuring that the same analyte is compared across all samples. nih.gov The failure to properly align chromatograms can lead to significant errors in downstream statistical analysis, including the incorrect identification of differentially expressed lipids. nih.govnih.gov

Mass Spectral Deconvolution:

Following alignment, deconvolution is performed to distinguish true metabolic signals from noise and to resolve co-eluting compounds and chimeric spectra. nih.gov Chimeric spectra occur when fragments from multiple precursor ions are present in a single MS/MS scan, complicating metabolite identification. nih.gov Deconvolution algorithms aim to parse these complex spectra and assign fragments back to their respective precursor ions. innovativeomics.com Software such as MS-DIAL and DecoID have been developed to address this challenge. nih.gov DecoID, for instance, uses a database-assisted approach where reference spectra are computationally mixed to match an experimentally acquired chimeric spectrum, thereby improving metabolite identification rates. nih.gov The accurate deconvolution of mass spectra is particularly critical for oxylipins, as many of these species are isomers with identical mass-to-charge ratios (m/z) that can only be distinguished by their unique fragmentation patterns and chromatographic retention times. nih.govnih.gov

Interactive Table: Representative Software for LC-MS Data Processing

Software Key Function(s) Primary Application Reference
XCMS Peak picking, retention time correction, peak alignment Untargeted metabolomics data processing creative-proteomics.comlipidmaps.org
MS-DIAL MS/MS deconvolution, peak alignment, identification Untargeted metabolomics and lipidomics nih.gov
DecoID Database-assisted MS/MS deconvolution Improving identification from chimeric spectra nih.gov
IonDecon Deconvolution of data-independent analysis (DIA) data Reconstructing precursor/fragment relationships in DIA innovativeomics.com

| MetaboliteDetector | Deconvolution and analysis of GC-MS data | Targeted and non-targeted metabolome analysis | mybiosoftware.com |

Statistical Analysis of Differential Eicosanoid and Oxylipin Profiles

Once the LC-MS data has been processed and a feature matrix of aligned and deconvolved metabolites has been generated, statistical analysis is employed to identify significant differences in eicosanoid and oxylipin profiles between experimental groups. Given the high-dimensional nature of lipidomics data, where the number of measured variables (lipids) often exceeds the number of samples, specialized statistical techniques are required. researchgate.netrsc.org

Univariate and Multivariate Approaches:

Statistical analysis in lipidomics typically involves both univariate and multivariate methods. nih.gov

Univariate analysis examines each lipid species individually to determine if its abundance is significantly different between groups. Common methods include the Student's t-test and analysis of variance (ANOVA). creative-proteomics.com However, performing a large number of individual tests introduces the problem of multiple testing, which can lead to an increased rate of false positives. Therefore, corrections such as the Bonferroni correction or the False Discovery Rate (FDR) are often applied.

Multivariate analysis considers all measured lipid variables simultaneously, which is often more appropriate for lipidomics datasets where metabolites are frequently correlated due to their positions in shared metabolic pathways. researchgate.netrsc.orgnih.gov Techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are widely used. nih.gov

PLS-DA is a supervised method that uses class information to maximize the separation between experimental groups, making it particularly useful for biomarker discovery. creative-proteomics.comnih.gov The importance of different lipids in discriminating between groups can be assessed using metrics like the Variable Importance in Projection (VIP) score. acs.org

Machine learning approaches, such as Random Forests and Support Vector Machines, are also increasingly being used to uncover complex patterns in lipidomics data that may be missed by traditional statistical methods. creative-proteomics.com

Interactive Table: Common Statistical Methods in Lipidomics

Method Type Primary Use Key Feature(s)
Student's t-test/ANOVA Univariate Comparing the mean of a single lipid between groups Requires correction for multiple comparisons (e.g., FDR)
Principal Component Analysis (PCA) Multivariate (Unsupervised) Data visualization, outlier detection, dimensionality reduction Identifies principal components that explain the most variance in the data
Partial Least Squares Discriminant Analysis (PLS-DA) Multivariate (Supervised) Group separation and biomarker identification Maximizes covariance between the lipid data and the class labels
Hierarchical Clustering Analysis (HCA) Multivariate (Unsupervised) Grouping samples or lipids with similar profiles Visualized as a dendrogram or heatmap

| Random Forests | Machine Learning | Classification and feature selection | An ensemble method based on multiple decision trees |

Pathway Mapping and Network Analysis of Lipid Metabolome Data

The final step in the analytical pipeline is to place the statistically significant lipid alterations into a biological context. Pathway mapping and network analysis are powerful bioinformatic approaches that help to visualize and interpret the complex changes in the COX and LOX metabolome.

Pathway Mapping:

Pathway analysis involves mapping the identified eicosanoids and other oxylipins onto known biochemical pathways. creative-proteomics.com This process helps to identify which metabolic routes are most affected under the experimental conditions. Several online tools and databases are available for this purpose, including:

Kyoto Encyclopedia of Genes and Genomes (KEGG): A comprehensive database of metabolic pathways. creative-proteomics.comnih.gov

LIPID MAPS: A large, curated database specifically focused on lipids and their pathways, providing detailed information on eicosanoid metabolism. creative-proteomics.comlipidmaps.org

MetaboAnalyst and BioPAN: Web-based tools that integrate statistical analysis with pathway mapping and enrichment analysis, allowing researchers to identify pathways that are significantly enriched with differentially expressed lipids. creative-proteomics.comlipidmaps.orgnih.gov

By visualizing the data on pathway maps, researchers can quickly see, for example, if there is a general upregulation of the 5-LOX pathway or a downregulation of specific COX-2 products. metabolon.com This visualization is often enhanced by color-coding metabolites based on their fold-change or statistical significance, providing an intuitive overview of the metabolic shifts. metabolon.com

Network Analysis:

Research Applications of the Primary Cox and Lox Lc Ms Mixture in Biological Systems

Investigation of Enzyme Activity and Inhibition Mechanisms in Vitro

The study of enzyme activity and the mechanisms by which they are inhibited is crucial for understanding inflammatory processes and developing new therapeutic agents. The Primary COX and LOX LC-MS Mixture provides a standardized reference for these investigations.

Screening and Characterization of Cyclooxygenase and Lipoxygenase Inhibitors

The development of novel anti-inflammatory drugs often targets the COX and LOX enzymes to reduce the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.netnih.gov LC-MS-based assays have emerged as a sensitive and accurate method for the rapid screening and characterization of potential inhibitors of these enzymes, overcoming the limitations of slower or less specific traditional assays. researchgate.netnih.gov

For instance, researchers have utilized LC-MS/MS to screen for COX-2 inhibitors from complex mixtures like herbal extracts. nih.gov This technique allows for the identification of specific compounds that bind to the enzyme and inhibit its activity. nih.gov The IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by half, can be precisely determined using this method. researchgate.netnih.gov For example, the IC50 values for licochalcone A on COX-1 and COX-2 were determined to be 0.94 μM and 1.93 μM, respectively, using an LC-MS/MS system for prostaglandin (B15479496) quantification. researchgate.net Similarly, the inhibitory activities of various compounds against different LOX isoforms have been characterized, with IC50 values for h5-LO, 12-LO, and 15-LO being reported as 7, 0.6, and 0.02 μM, respectively, for a particular inhibitor. nih.gov

The use of a standardized LC-MS mixture is critical in these screening assays to ensure the accuracy and reproducibility of the results, allowing for the direct comparison of the potency and selectivity of different inhibitors.

Studies on Enzyme Kinetics and Substrate Specificity Using Recombinant Enzymes

Understanding the kinetics and substrate preferences of COX and LOX enzymes is fundamental to deciphering their roles in both normal physiology and disease. LC-MS/MS provides a powerful platform for these investigations.

By using recombinant human COX and LOX enzymes, researchers can perform detailed kinetic analyses. nih.gov For example, LC-MS-based assays have been used to determine the Michaelis-Menten constant (Km) values for these enzymes, providing insights into their affinity for different substrates. researchgate.net Such studies have also highlighted inter-species variations in enzyme activity, emphasizing the importance of using human enzymes for the discovery of inhibitors intended for human use. nih.gov

The ability to quantify a wide range of eicosanoids simultaneously with high sensitivity and specificity makes LC-MS an ideal tool for studying the product profiles of different COX and LOX isoforms. This allows researchers to understand how factors like substrate availability and the presence of inhibitors can influence the types and amounts of lipid mediators produced.

Analysis of Biosynthetic Crossover Mechanisms between COX and LOX Pathways

LC-MS-based lipidomics is instrumental in studying these complex interactions. By comprehensively profiling the eicosanoids produced by cells, researchers can identify novel metabolites that arise from the combined action of COX and LOX enzymes. researchgate.net For example, studies have investigated the potential of various natural compounds, such as those found in spices, to act as dual inhibitors of COX and LOX enzymes. nih.gov Computational studies, including molecular docking, are often used in conjunction with experimental data to understand the binding interactions of these compounds with the enzymes. researchgate.net

Elucidation of Lipid Mediator Signatures in Cellular Models

Cellular models provide a controlled environment to study the intricate signaling networks of lipid mediators in response to various stimuli. The this compound is essential for accurately identifying and quantifying the resulting changes in lipid profiles.

Response of Cultured Cells to Inflammatory Stimuli (e.g., LPS-Stimulated Macrophages)

Macrophages are key players in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to a significant shift in their production of lipid mediators. nih.gov LC-MS/MS-based lipidomics has become a cornerstone for profiling these changes. nih.govnih.gov

Upon stimulation, macrophages produce a variety of eicosanoids, including both pro-inflammatory prostaglandins and leukotrienes, as well as pro-resolving mediators like resolvins and lipoxins. nih.gov Studies have shown that LPS priming can dramatically alter the profile of lipid mediators produced by macrophages, rather than simply increasing the total amount. nih.gov For example, in one study, LPS priming led to a 60-fold increase in PGE2 production in thioglycolate-induced macrophages. nih.gov This detailed profiling allows researchers to understand how different inflammatory conditions shape the cellular lipidome.

The table below summarizes the changes in the production of selected lipid mediators by macrophages in response to inflammatory stimuli, as determined by LC-MS/MS analysis in various studies.

Lipid MediatorCell TypeStimulusObserved ChangeReference
Prostaglandin E2 (PGE2)TG-induced MacrophagesLPS60-fold increase nih.gov
Resolvin D1 (RvD1)Human MacrophagesApoptotic PMNsIncreased biosynthesis nih.gov
Resolvin D2 (RvD2)Human MacrophagesPMN-derived MPsIncreased biosynthesis nih.gov
Lipoxin B4 (LXB4)Human MacrophagesPMN-derived MPsIncreased biosynthesis nih.gov
Leukotriene B4 (LTB4)Apoptotic PMNsZymosanIdentified in profile nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

Profiling of Eicosanoids and Oxylipins in Extracellular Vesicles (EVs)

Extracellular vesicles (EVs) are increasingly recognized as important mediators of intercellular communication, in part through the lipids they carry. mdpi.com Profiling the eicosanoid and oxylipin content of EVs provides insights into their biological functions. mdpi.com

Researchers have adapted and developed targeted LC-MS/MS methods to quantify polyunsaturated fatty acids (PUFAs) and their oxidized metabolites in EVs derived from various cell types, including macrophages. mdpi.com These studies have revealed that the lipid profiles of EVs can differ significantly depending on the polarization state of the parent macrophages (e.g., M0, M1, M2). mdpi.com For instance, major changes in the arachidonic acid pathway have been observed in EVs from differently polarized macrophages. mdpi.com

A significant challenge in the analysis of EV lipids is the potential for alteration during sample preparation, such as through freeze-thaw cycles, which can lead to a substantial reduction in detectable lipids. mdpi.com Therefore, standardized protocols and the use of high-quality analytical standards, like those found in the this compound, are crucial for obtaining reliable and reproducible results in this emerging field. mdpi.com

Studying the Impact of Precursor Fatty Acids on Eicosanoid Production

The profile of eicosanoids produced by cells and tissues is highly dependent on the availability of their precursor polyunsaturated fatty acids (PUFAs). The this compound is instrumental in studies designed to understand how different dietary fatty acids influence the production of these signaling molecules.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard and preferred method for the quantitative analysis of eicosanoids in biological samples. nih.govnih.gov By using a standardized mixture, researchers can develop and validate robust LC-MS/MS methods to simultaneously analyze a wide array of eicosanoids derived from various precursor fatty acids, such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). nih.govlipidmaps.org

Detailed research findings have demonstrated that supplementation with different PUFAs significantly alters the lipid profiles in various tissues. For instance, a study on mice supplemented with omega-3 PUFAs revealed significant changes in the lipid composition of metabolic organs like the liver and kidney, while the brain's lipid profile remained relatively stable. researchgate.net Another study investigating the impact of dietary PUFAs on oxylipin profiles in mouse tissues highlighted distinct patterns of eicosanoid production depending on the fatty acid provided (ARA, EPA, or DHA). researchgate.net

Table 1: Impact of Precursor Fatty Acids on Eicosanoid Production

Precursor Fatty Acid Key Eicosanoid Products Predominant Biological Effect
Arachidonic Acid (AA) Prostaglandins (e.g., PGE2), Thromboxanes, Leukotrienes (e.g., LTB4) Generally pro-inflammatory frontiersin.orgyoutube.com
Eicosapentaenoic Acid (EPA) Prostaglandins (e.g., PGE3), Leukotrienes (e.g., LTB5) Less inflammatory or anti-inflammatory nih.gov

Characterization of Biochemical Pathways in Preclinical Animal Models

The this compound is an invaluable asset in preclinical animal model research, enabling the detailed characterization of eicosanoid-mediated biochemical pathways in various physiological and pathological states.

Monitoring Dynamic Changes in Oxylipin Profiles in Tissues (e.g., brain, liver)

The ability to monitor dynamic changes in oxylipin profiles within specific tissues is crucial for understanding the progression of diseases and the response to therapeutic interventions. LC-MS/MS methods, standardized with mixtures like the this compound, allow for the sensitive and specific quantification of a broad spectrum of oxylipins in tissues such as the brain and liver. nih.govanthembio.com

For example, multi-tissue profiling of oxylipins in the context of obesity has revealed conserved up-regulation of the epoxide-to-diol ratio, which is associated with white adipose tissue inflammation and liver steatosis. nih.gov This indicates a potential role for the cytochrome P450-soluble epoxide hydrolase (CYP-sEH) pathway in metabolic syndrome. nih.gov In neurological studies, lipidomic analyses have shown significant alterations in the lipid profiles of the hippocampus in Alzheimer's disease models, suggesting that lipid dysregulation contributes to neurodegenerative pathology. researchgate.net

These studies demonstrate the power of targeted lipidomics to reveal tissue-specific changes in oxylipin metabolism, providing biomarkers and new insights into disease mechanisms.

Assessment of COX and LOX Pathway Involvement in Specific Disease States (mechanistic studies)

LC-MS-based analysis using the this compound is fundamental for mechanistic studies aimed at elucidating the role of the COX and LOX pathways in various diseases. By accurately measuring the levels of specific eicosanoids, researchers can infer the activity of these enzymatic pathways and their contribution to the disease process. nih.govresearchgate.net

In models of inflammatory bowel disease (IBD), for instance, LC-MS/MS methods have been used to quantify eicosanoids in mouse colons, revealing an upregulation of pro-inflammatory prostaglandins and thromboxanes. nih.gov Similarly, in studies of vitiligo, metabolomics has shown that arachidonic acid can suppress the function of CD8+ T cells, with the 5-LOX pathway playing a key role. frontiersin.org

These mechanistic studies provide a detailed picture of how the COX and LOX pathways are dysregulated in disease, identifying potential therapeutic targets. The ability to simultaneously measure multiple eicosanoids allows for a comprehensive assessment of the inflammatory milieu. nih.gov

Table 2: COX and LOX Pathway Involvement in Disease Models

Disease Model Key Eicosanoid Changes Implicated Pathway Reference
Inflammatory Bowel Disease (IBD) Increased Prostaglandins and Thromboxanes COX Pathway nih.gov
Vitiligo Altered Arachidonic Acid Metabolism 5-LOX Pathway frontiersin.org
Alzheimer's Disease Dysregulated Oxylipin Profiles General Lipid Metabolism nih.gov

Evaluation of Modulatory Effects on Arachidonic Acid Cascade in Vivo

The this compound is essential for evaluating the in vivo effects of pharmacological agents that modulate the arachidonic acid cascade. By measuring the levels of various eicosanoids before and after treatment, researchers can assess the efficacy and mechanism of action of novel therapeutic compounds. nih.gov

For example, studies have investigated the effects of omega-3 fatty acid supplementation on the arachidonic acid cascade, demonstrating a shift towards the production of less inflammatory or pro-resolving lipid mediators. nih.goveurekaselect.com In another study, the in vivo effects of anandamide (B1667382) were investigated by pharmacologically modulating the COX and LOX pathways, revealing complex interactions with the endocannabinoid system. nih.gov

These types of in vivo studies are critical for the development of new anti-inflammatory drugs and for understanding the complex interplay between different lipid signaling pathways. The ability to perform comprehensive eicosanoid profiling provides a powerful tool for assessing the pharmacological effects of various interventions. nih.gov

Discovery Oriented Research and Multi Omics Integration Using Primary Cox and Lox Lc Ms Mixture

Untargeted Lipidomics and Oxylipin Discovery Approaches

Untargeted lipidomics, which aims to comprehensively measure all lipid species in a biological sample without bias, is a powerful strategy for discovering novel oxylipins and understanding their roles in biological systems. frontiersin.orgmdpi.com This discovery-oriented approach contrasts with targeted methods that focus on a predefined list of known compounds. By using high-resolution mass spectrometry, researchers can detect thousands of features in a sample, which are then subjected to rigorous data analysis to identify and tentatively annotate known and previously unknown oxylipins.

A significant challenge in oxylipin analysis is their sheer complexity, including the presence of numerous isomers with similar mass-to-charge ratios and fragmentation patterns, making their separation and identification difficult. aston.ac.ukbizzabo.com Untargeted approaches using high-mass-accuracy LC-MS can help overcome these challenges. For instance, a "directed non-targeted mass spectrometry" strategy has been developed to greatly expand the known repertoire of oxylipins in humans. nih.gov This method involves an initial solid-phase extraction to enrich for oxylipin species, followed by reverse-phase chromatography and high-mass-accuracy MS analysis. nih.gov Using this technique, one study identified over 500 distinct oxylipin entities in human plasma, including 362 compounds not previously documented in humans and 46 entirely unknown related compounds. nih.gov

Untargeted lipidomics has been applied in various research contexts to uncover disease-specific lipid signatures. Studies on conditions like late-onset preeclampsia and intrahepatic cholestasis of pregnancy have used untargeted LC-MS/MS to analyze placental tissue, identifying dozens of differentially expressed lipids and revealing disruptions in pathways like glycerophospholipid metabolism. frontiersin.orgnih.gov These findings provide new insights into disease pathogenesis and highlight potential biomarkers. frontiersin.orgnih.gov Similarly, non-targeted metabolomics in the plant model Physcomitrium patens successfully identified wound-induced oxylipins, including known jasmonates and other novel compounds derived from various fatty acids. consensus.app

Table 1: Findings from a Directed Non-Targeted Oxylipin Discovery Study in Human Plasma

Finding Category Details Reference
Total Oxylipins Identified Over 500 distinct oxylipin entities nih.gov
Newly Documented Oxylipins 362 compounds not previously documented in humans nih.gov
Unknown Related Compounds 46 unknown compounds identified through chemical networking nih.gov
Analytical Approach Directed, non-targeted LC-MS with offline solid-phase extraction and high mass accuracy nih.gov

| Key Benefit | Greatly expands the measurable spectrum of oxylipins beyond traditional targeted methods | nih.gov |

Integration of Oxylipin Metabolomics with Proteomics for Comprehensive Pathway Analysis

To gain a holistic understanding of biological processes, researchers are increasingly integrating different "omics" disciplines. The combination of oxylipin metabolomics with proteomics provides a powerful method for a comprehensive analysis of enzymatic pathways, connecting protein expression levels with the functional output of metabolic activity. nih.govnih.gov This multi-omics approach allows investigators to simultaneously monitor changes in the enzymes responsible for oxylipin production and the resulting lipid mediator profiles. nih.gov

A prime example of this integration is the study of the cyclooxygenase-2 (COX-2) pathway. nih.gov Researchers have developed methods that combine a targeted proteomics assay for the COX-2 enzyme with a well-established targeted oxylipin metabolomics platform. nih.gov This allows for the simultaneous quantification of COX-2 protein levels and the array of prostanoids it produces. This integrated strategy has been used to demonstrate time-dependent prostanoid formation and COX-2 enzyme synthesis in stimulated human primary macrophages and to investigate the enzyme's role in various colon carcinoma cell lines. nih.gov

The utility of integrating proteomics and metabolomics extends to various fields of research. In studies of occupational exposure to toxic elements, this combined analysis revealed that certain proteins were up- or down-regulated in exposed workers and that these changes correlated with specific blood metabolites, ultimately identifying disturbed metabolic pathways such as valine, leucine, and isoleucine degradation. nih.gov Similarly, in pituitary adenoma research, integrating proteomic and metabolomic data identified significantly enriched pathways, including glycolysis, the citrate (B86180) cycle, and fatty acid metabolism, providing a clearer picture of the tumor's metabolic landscape. frontiersin.org These integrated analyses provide a more robust understanding of the system by validating findings across different biological molecules and matrices. nih.gov

Table 2: Example of Integrated Proteomics and Metabolomics for COX-2 Pathway Analysis

Omics Level Analyte Measured Technique Purpose Reference
Proteomics COX-2 Enzyme, Housekeeping Proteins LC-MS/MS (Targeted Bottom-Up) Quantify enzyme expression levels for data normalization nih.gov
Metabolomics Prostanoids (e.g., Prostaglandins (B1171923), Thromboxanes) LC-MS/MS (Targeted Oxylipin) Quantify the enzymatic products to assess pathway activity nih.gov

| Integrated Insight | Correlates COX-2 expression with its functional output, demonstrating time-dependent pathway modulation. | N/A | Provides a comprehensive view of the entire arachidonic acid cascade. | nih.gov |

Identification of Novel Lipid Mediators and Their Biosynthetic Routes through Advanced Analytical Techniques

The discovery of novel lipid mediators and the elucidation of their biosynthetic pathways are crucial for advancing our understanding of biological signaling. This endeavor is often complicated by the low abundance of these molecules and the existence of numerous structurally similar isomers. aston.ac.uknih.gov Advanced analytical techniques are essential to overcome these hurdles, providing greater specificity and resolution than conventional methods.

One such advanced technique is the coupling of ion mobility spectrometry (IMS) with mass spectrometry (LC-IMS-MS). researchgate.net IMS separates ions based on their size, shape, and charge, adding another dimension of separation to conventional LC-MS. This is particularly useful for distinguishing between lipid mediator isomers that may have identical masses and similar retention times. researchgate.net By comparing experimental collision cross-section (CCS) values from IMS with reference databases, the confidence in lipid mediator identification is significantly enhanced. researchgate.net

Another strategy to improve analysis involves chemical derivatization. nih.govuni-wuppertal.de This approach modifies the oxylipin's chemical structure to enhance its analytical properties. For example, derivatizing the carboxyl group of an oxylipin can improve chromatographic separation and increase detection sensitivity in the mass spectrometer. nih.gov A novel method using N,N-diethyl-1,3-diaminopropane (DEPA) for rapid labeling of oxylipins has been shown to improve both separation resolution and detection sensitivity, aiding in the identification of unknown regio-isomers through characteristic fragmentation patterns. nih.gov

These advanced methods are instrumental in characterizing complex families of lipid mediators like the specialized pro-resolving mediators (SPMs), which include resolvins, protectins, and maresins. springernature.comnih.gov Optimized LC-MS/MS methods have been developed for the comprehensive analysis of these compounds, which are derived from precursors like arachidonic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). nih.gov Such methods are sensitive enough to detect these mediators at very low concentrations (sub-nanomolar) in biological samples, helping to define their biosynthetic routes and roles in the resolution of inflammation. nih.gov

Table 3: Advanced Analytical Techniques for Novel Lipid Mediator Discovery

Technique Principle Application in Oxylipin Analysis Key Advantage Reference
LC-Ion Mobility-MS (LC-IMS-MS) Adds a gas-phase separation step based on ion size, shape, and charge (Collision Cross Section). Separation of isomeric and isobaric lipid mediators that are difficult to resolve by chromatography alone. Enhances identification confidence and enables detection of new species in complex samples. researchgate.net
Chemical Derivatization (e.g., with DEPA) Modifies the target analyte to improve its analytical characteristics. Increases ionization efficiency, improves chromatographic separation, and provides characteristic fragmentation for structural elucidation. Improves sensitivity and separation resolution, aiding in the identification of unknown regio-isomers. nih.gov

| Optimized LC-MS/MS | Fine-tuning of chromatographic gradients and mass spectrometer source/electronic parameters. | Sensitive and specific detection and quantification of low-abundance Specialized Pro-Resolving Mediators (SPMs). | Achieves very low limits of quantification (0.02–0.2 nM) for mediators like resolvins, protectins, and maresins. | nih.gov |

Challenges and Future Directions in Primary Cox and Lox Lc Ms Mixture Research

Addressing Analytical Challenges: Enhanced Isomer Resolution, Increased Sensitivity, and Mitigation of Matrix Effects

A significant hurdle in the analysis of COX and LOX products is the existence of numerous isomers that have the same mass and similar fragmentation patterns, making their differentiation by mass spectrometry and chromatography difficult. nih.gov The development of advanced chromatographic techniques and high-resolution mass spectrometry is crucial for improving the separation and identification of these structurally similar compounds.

Another key challenge is the low physiological concentrations of these lipid mediators, which are often in the picomolar to nanomolar range. nih.gov Enhancing the sensitivity of LC-MS/MS methods is therefore a continuous pursuit. Techniques such as chemical derivatization to improve ionization efficiency have shown promise in increasing detection sensitivity by 10- to 20-fold. nih.gov

Furthermore, the complex nature of biological samples introduces "matrix effects," where co-eluting substances can interfere with the ionization of the target analytes, leading to either suppression or enhancement of the signal. researchgate.netnih.gov This can significantly impact the accuracy and reproducibility of quantification. researchgate.net Strategies to mitigate matrix effects include optimizing sample preparation to remove interfering components, improving chromatographic separation, and utilizing advanced calibration techniques. chromatographyonline.comrsc.orgresearchgate.net

Standardization and Harmonization of LC-MS/MS Protocols for Inter-Laboratory Reproducibility

The lack of standardized and harmonized protocols for LC-MS/MS analysis of eicosanoids is a major obstacle to achieving inter-laboratory reproducibility. nih.govwaters.com Different laboratories often employ varying analytical strategies, leading to results that are not easily comparable. nih.gov This inconsistency hinders the ability to build upon previous research and conduct large-scale, multi-center studies. waters.com

Efforts are underway to establish standardized operating procedures (SOPs), common reference materials, and harmonized data analysis methods. nih.govnih.gov The implementation of such standards has been shown to improve chromatographic reproducibility and increase the number of shared features detected between laboratories. nih.gov Harmonization of all steps, from sample preparation to data analysis, is a mandatory prerequisite for obtaining reliable, reproducible, and comparable concentrations of lipid mediators across different research groups. nih.gov

Expanding the Scope of Analysis to a Broader Polyunsaturated Fatty Acid Metabolome Beyond Arachidonic Acid

While much of the focus has been on the metabolites of arachidonic acid (an omega-6 fatty acid), there is a growing interest in expanding the analysis to include the metabolomes of other polyunsaturated fatty acids (PUFAs), such as the omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). mdpi.comnih.gov These fatty acids are precursors to a diverse range of bioactive lipid mediators with distinct physiological and pathophysiological roles. nih.gov

Comprehensive profiling of the entire PUFA metabolome can provide a more complete picture of the complex interplay between different lipid signaling pathways. mdpi.com Mass spectrometry techniques have enabled the identification of a wide array of these metabolites, but a broad-spectrum assessment in biological samples is still an emerging area. nih.gov The development of non-targeted LC-MS/MS strategies that can simultaneously screen for a wide range of lipid mediators from different PUFA families is a key area of future research. mdpi.com

Elucidation of Novel Biological Functions and Signaling Pathways for Identified Lipid Mediators

As analytical methods improve and more lipid mediators are identified, a major future direction will be to elucidate their specific biological functions and the signaling pathways through which they exert their effects. grantome.com Many of the newly discovered metabolites have unknown or poorly characterized roles in physiology and disease. nih.gov

Research is ongoing to understand how these lipid mediators interact with cellular receptors and downstream signaling cascades to regulate processes such as inflammation, immune responses, and tissue repair. nih.govresearchgate.netnih.gov For example, some COX and LOX-derived mediators have been shown to activate or upregulate signaling molecules like ERK1/2, PI3 kinase/AKT, and STAT. nih.gov Furthermore, there is evidence of "cross-talk" between the COX and LOX pathways, where a product of one pathway can serve as a substrate for an enzyme in the other, leading to the formation of novel hybrid eicosanoids with unique biological activities. grantome.com Unraveling these complex signaling networks will provide new insights into the intricate regulation of biological processes and may reveal novel therapeutic targets for a variety of diseases.

Q & A

Q. Which open-source tools are recommended for COX/LOX pathway analysis in LC-MS data?

  • Methodology :
  • Preprocessing : XCMS , apLCMS .
  • Statistical Analysis : MSstats , IDEOM .
  • Pathway Mapping : MetaboAnalyst, mzMatch .
  • Workflow : Raw data → retention time alignment → feature detection → intensity normalization → differential analysis → pathway enrichment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.